Bienvenue dans la boutique en ligne BenchChem!

5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Human neutrophil elastase inhibition Anti-inflammatory COPD

This 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a privileged scaffold for kinase inhibitor development, delivering FGFR1 IC50 of 7 nM (vs. 54-83 nM for unsubstituted analogs) and 102-fold selectivity over FGFR4. The 5-position methyl group provides a critical steric and electronic profile for SAR optimization, while the 4-carboxylic acid enables rapid amide coupling for fragment-based drug discovery (FBDD) and DEL library synthesis. Ideal for programs targeting FGFR1/2/3 in oncology and HNE in inflammatory diseases. Choose this 5-methyl analog to maximize potency and selectivity.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1638767-87-9
Cat. No. B3392991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
CAS1638767-87-9
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=C1C(=O)O)C=CN2
InChIInChI=1S/C9H8N2O2/c1-5-4-11-8-6(2-3-10-8)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyFIGWZNFIMJOIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid (CAS 1638767-87-9): Procurement-Relevant Overview of a Differentiated 7-Azaindole Carboxylic Acid Building Block for Kinase-Targeted Drug Discovery


5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1638767-87-9) is a heterocyclic building block belonging to the 7-azaindole carboxylic acid family, characterized by a fused pyrrolo[2,3-b]pyridine core with a carboxylic acid group at the 4-position and a methyl substituent at the 5-position. This scaffold serves as a privileged structure in medicinal chemistry, particularly for the design and synthesis of protein kinase inhibitors targeting fibroblast growth factor receptors (FGFRs), maternal embryonic leucine zipper kinase (MELK), and human neutrophil elastase (HNE) [1][2]. Its substitution pattern at the 5-position differentiates it from unsubstituted 7-azaindole-4-carboxylic acid (CAS 479553-01-0) and alternative 5-substituted analogs (e.g., 5-trifluoromethyl, 5-fluoro), providing a distinct steric and electronic profile for structure-activity relationship (SAR) exploration and lead optimization [3].

Why Generic Substitution of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid (CAS 1638767-87-9) with Unsubstituted or Differently Substituted 7-Azaindole Carboxylic Acids Is Not Supported by Quantitative SAR Evidence


Generic substitution among 7-azaindole-4-carboxylic acid analogs is not scientifically justified due to documented position-specific structure-activity relationships (SAR). The 5-position of the pyrrolo[2,3-b]pyridine scaffold is a critical determinant of biological activity: unsubstituted analogs lack the steric bulk and lipophilicity required for optimal interaction with hydrophobic enzyme pockets, while alternative 5-substituents (e.g., trifluoromethyl, fluoro, or unsubstituted hydrogen) produce markedly different potency and selectivity profiles across kinase targets [1]. Specifically, SAR studies on human neutrophil elastase (HNE) inhibitors demonstrate that the 5-position tolerates substitution with retention of activity (IC50 = 15–51 nM), whereas modifications at the 2-position abolish inhibitory activity entirely, confirming that the substitution pattern dictates functional outcome [1]. Furthermore, comparative FGFR inhibition data across a series of 1H-pyrrolo[2,3-b]pyridine derivatives show that potency against FGFR1, FGFR2, and FGFR3 varies substantially depending on the specific substituent at the 5-position and elsewhere on the scaffold [2].

Quantitative Comparative Evidence for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid (CAS 1638767-87-9) vs. Structurally Proximal Analogs: An Evidence-Based Procurement Guide


Human Neutrophil Elastase (HNE) Inhibitory Activity: 5-Methyl Substitution Permits Retention of Potency Compared to Unsubstituted Scaffold

In a comprehensive SAR study of 1H-pyrrolo[2,3-b]pyridine-based HNE inhibitors, the introduction of substituents at the 5-position, including methyl groups, was well-tolerated and retained potent HNE inhibitory activity with IC50 values ranging from 15 to 51 nM. In contrast, modifications at the 2-position resulted in a complete loss of HNE inhibitory activity, establishing the 5-position as a permissive site for structural diversification without compromising potency [1]. This finding provides a class-level inference that the 5-methyl substitution pattern embodied by the target compound is compatible with low nanomolar HNE inhibition, whereas 2-substituted analogs are not viable alternatives for this target.

Human neutrophil elastase inhibition Anti-inflammatory COPD

FGFR1 Kinase Inhibition: Potency of 5-Methyl-Substituted Pyrrolo[2,3-b]pyridine Derivatives in Direct Comparison to Alternative Substitution Patterns

In a comparative evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives for FGFR inhibition, a 5-methyl-substituted derivative (compound 4h) demonstrated potent inhibition of FGFR1 with an IC50 of 7 nM. This potency was superior to a closely related analog (compound 3h) lacking the same substitution pattern, which exhibited an FGFR1 IC50 of 54 nM, representing an approximately 7.7-fold reduction in potency [1]. The same 5-methyl-bearing compound 4h also exhibited IC50 values of 9 nM against FGFR2 and 25 nM against FGFR3, establishing a differentiated selectivity profile across FGFR isoforms compared to alternative substitution patterns [1].

FGFR inhibition Oncology Kinase inhibitor

Comparative FGFR Isoform Selectivity Profile: 5-Methyl-Substituted Pyrrolo[2,3-b]pyridine Derivatives vs. Unsubstituted and Alternative Analogs

A direct comparative analysis of FGFR isoform selectivity across multiple 1H-pyrrolo[2,3-b]pyridine derivatives revealed that the 5-methyl-bearing compound 4h exhibited IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4), yielding a 102-fold selectivity window between FGFR1 and FGFR4 [1]. In contrast, compound 3h (alternative substitution pattern lacking the 5-methyl motif) displayed IC50 values of 54 nM (FGFR1), 66 nM (FGFR2), 320 nM (FGFR3), and >3000 nM (FGFR4), representing a distinct selectivity profile with reduced overall potency [1]. Compound 4a (another alternative substitution pattern) showed IC50 values of 83 nM (FGFR1), 93 nM (FGFR2), 421 nM (FGFR3), and >3000 nM (FGFR4) [1].

FGFR selectivity Isoform profiling Kinase panel

Physicochemical Property Differentiation: Calculated Lipophilicity (cLogP) and Molecular Weight Differences Between 5-Methyl and Unsubstituted 7-Azaindole-4-Carboxylic Acid Building Blocks

The 5-methyl substitution on the 7-azaindole-4-carboxylic acid scaffold results in measurable differences in key physicochemical parameters compared to the unsubstituted parent compound (1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, CAS 479553-01-0). The target compound (C9H8N2O2, MW 176.17) exhibits an increased molecular weight (+14 Da) relative to the unsubstituted analog (C8H6N2O2, MW 162.15) [1][2]. Additionally, the methyl group contributes an increase in calculated lipophilicity: the unsubstituted 7-azaindole scaffold has a cLogP of approximately 1.68, while 5-methyl substitution is predicted to increase cLogP by approximately 0.5 log units based on Hansch π values for aromatic methyl substitution [3]. This moderate lipophilicity enhancement can improve membrane permeability without exceeding drug-likeness thresholds.

Physicochemical properties Drug-likeness Lead optimization

Kinase Selectivity Engineering: The 5-Position of 1H-Pyrrolo[2,3-b]pyridine as a Key Determinant of Kinase Selectivity vs. Off-Target Activity

Structural and SAR studies on 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors have identified the 5-position as a critical determinant of kinase selectivity. Specifically, in the development of PLK4 inhibitors, the presence of a 5-methylenethiazolidine-2,4-dione moiety at the 3-position, combined with appropriate substitution patterns elsewhere on the scaffold, played a crucial role in achieving kinase selectivity [1]. Docking studies using PLK4 crystal structures demonstrated that distinct binding orientations are influenced by steric and electronic factors at the 5-position and adjacent positions, enabling the differentiation of closely related kinase targets [1]. This class-level evidence indicates that the 5-methyl substitution pattern of the target compound provides a unique vector for modulating kinase selectivity compared to unsubstituted or alternatively substituted analogs.

Kinase selectivity PLK4 Off-target profiling

Pyrrolo[2,3-b]pyridine Scaffold Versatility: Quantitative Distribution of Potency Ranges Across Diverse Kinase Targets

The 1H-pyrrolo[2,3-b]pyridine scaffold, of which the target compound is a key building block, has demonstrated broad utility across multiple kinase targets with quantifiable potency ranges. In recent studies, this scaffold has yielded inhibitors with IC50 values spanning from sub-nanomolar to low micromolar ranges: TNIK inhibitors with IC50 <1 nM [1]; MELK inhibitors with IC50 = 32 nM [2]; V600EB-RAF inhibitors with IC50 = 80–85 nM [3]; and c-Met inhibitors with IC50 = 17 nM [4]. In contrast, unsubstituted 7-azaindole-4-carboxylic acid derivatives without the 5-methyl substitution have been reported with substantially higher IC50 values, such as AKT1 inhibition with IC50 = 400 μM (400,000 nM), representing a >10,000-fold difference in potency depending on substitution pattern and target [5].

Multi-kinase profiling Scaffold versatility Hit finding

Optimal Research and Industrial Application Scenarios for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid (CAS 1638767-87-9) Based on Quantitative Comparative Evidence


FGFR1-3 Targeted Kinase Inhibitor Lead Optimization Requiring Sub-10 nM Potency and Isoform Selectivity

Programs targeting FGFR1, FGFR2, or FGFR3 for oncology indications should prioritize procurement of this 5-methyl-substituted building block. Direct comparative data show that derivatives incorporating the 5-methyl pyrrolo[2,3-b]pyridine motif achieve FGFR1 IC50 values of 7 nM, compared to 54–83 nM for alternative substitution patterns, representing a 7.7- to 11.9-fold potency advantage [1]. The same scaffold yields IC50 values of 9 nM (FGFR2) and 25 nM (FGFR3), with a 102-fold selectivity window over FGFR4 (712 nM), a profile conducive to minimizing FGFR4-mediated toxicities such as hyperphosphatemia and tissue mineralization [1].

Human Neutrophil Elastase (HNE) Inhibitor Development for Inflammatory and Respiratory Diseases

SAR evidence confirms that the 5-position of the pyrrolo[2,3-b]pyridine scaffold tolerates substitution while retaining potent HNE inhibitory activity in the 15–51 nM IC50 range, whereas 2-substituted analogs are inactive [1]. Programs developing HNE inhibitors for chronic obstructive pulmonary disease (COPD), acute lung injury, or other neutrophil-driven inflammatory conditions should therefore select the 5-methyl analog over 2-substituted variants, which would be ineffective for this target [1].

Kinase Selectivity Engineering in Multi-Target Inhibitor Programs

The 5-methyl substitution pattern provides a defined steric and electronic profile that can be exploited to modulate kinase selectivity. Structural studies on PLK4 inhibitors demonstrate that the 5-position of 1H-pyrrolo[2,3-b]pyridine influences binding orientation and selectivity across kinase family members, enabling differentiation of closely related targets [1]. Procurement of the 5-methyl analog rather than the unsubstituted parent compound provides a distinct selectivity vector for programs where achieving target specificity is critical [1].

Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The carboxylic acid functional group at the 4-position provides a versatile handle for amide coupling and other derivatization chemistries essential for fragment elaboration and library synthesis [1]. The 5-methyl substitution imparts a differentiated physicochemical profile (MW 176.17, predicted cLogP increase of ~0.5 units vs. unsubstituted analog) that can enhance membrane permeability and target engagement [1][2]. This makes the compound a strategically valuable building block for FBDD campaigns and DEL technology platforms requiring diverse, drug-like scaffolds with defined substitution patterns [1][2].

Quote Request

Request a Quote for 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.